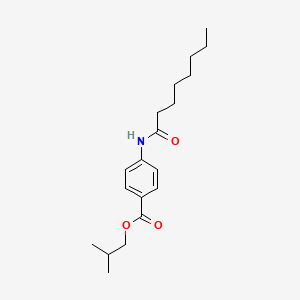

2-Methylpropyl 4-(octanoylamino)benzoate

Beschreibung

2-Methylpropyl 4-(octanoylamino)benzoate is a benzoic acid derivative characterized by a 2-methylpropyl ester group and a 4-octanoylamino substituent. This compound’s structure suggests applications in polymer chemistry, pharmaceuticals, or specialty materials, where its ester and amide functionalities may influence reactivity, solubility, and thermal stability.

Eigenschaften

Molekularformel |

C19H29NO3 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-methylpropyl 4-(octanoylamino)benzoate |

InChI |

InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-18(21)20-17-12-10-16(11-13-17)19(22)23-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

MWSDYYXEOIRAFR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(octanoylamino)benzoate can be achieved through a multi-step process involving the following key steps:

Formation of 4-(octanoylamino)benzoic acid: This can be synthesized by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine.

Esterification: The 4-(octanoylamino)benzoic acid is then esterified with 2-methylpropanol in the presence of a catalyst such as sulfuric acid to form 2-Methylpropyl 4-(octanoylamino)benzoate.

Industrial Production Methods

In an industrial setting, the production of 2-Methylpropyl 4-(octanoylamino)benzoate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpropyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-(octanoylamino)benzoic acid and 2-methylpropanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Hydrolysis: 4-(octanoylamino)benzoic acid and 2-methylpropanol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methylpropyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Disrupting cell membranes: Leading to antimicrobial effects.

Inhibiting specific biochemical reactions: Resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Reactivity and Functional Performance

- Ethyl 4-(dimethylamino)benzoate : Exhibits superior degree of conversion in resin systems compared to methacrylate-based analogues, attributed to its electron-donating dimethylamino group. Its reactivity is less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI).

- However, its branched ester group could enhance solubility in nonpolar matrices.

Physical and Chemical Properties

- Hydrophobicity: The octanoylamino group’s long alkyl chain likely increases hydrophobicity compared to ethyl 4-(dimethylamino)benzoate, aligning it closer to hexyl benzoate in solubility profiles .

- Thermal Stability : Branched esters (e.g., 2-methylpropyl) typically exhibit lower melting points than linear analogues (e.g., hexyl benzoate), suggesting improved processability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.